molecular formula C24H17ClN2O3 B12991082 N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide

N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide

Cat. No.: B12991082
M. Wt: 416.9 g/mol
InChI Key: OMHOJKSQHSZKNK-UHFFFAOYSA-N
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Description

“N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of functional groups such as the nitro group, chlorobenzyl group, and naphthyl group suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” typically involves the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amidation: Formation of the amide bond between the benzylamine and the nitrobenzene derivative.

    Substitution: Introduction of the chlorobenzyl and naphthyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural features.

Medicine

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-(phenyl)-3-nitrobenzamide
  • N-(4-Methylbenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide

Uniqueness

The unique combination of the chlorobenzyl, naphthyl, and nitro groups in “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-naphthalen-1-yl-3-nitrobenzamide

InChI

InChI=1S/C24H17ClN2O3/c25-20-13-11-17(12-14-20)16-26(23-10-4-6-18-5-1-2-9-22(18)23)24(28)19-7-3-8-21(15-19)27(29)30/h1-15H,16H2

InChI Key

OMHOJKSQHSZKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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